molecular formula C18H24ClN3O B1402387 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride CAS No. 1229625-37-9

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride

Cat. No.: B1402387
CAS No.: 1229625-37-9
M. Wt: 333.9 g/mol
InChI Key: DOZSUHDIGQYWHF-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a cyclohexyl group, which is a saturated six-membered ring containing one nitrogen atom. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the quinoline derivative.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the cyclohexyl and aminomethyl groups.

    Chloroquine: An antimalarial drug with a quinoline core and additional functional groups.

    Cyclohexylamine: A simpler compound with a cyclohexyl group and an amine group.

Uniqueness

2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride is unique due to the combination of its quinoline core and cyclohexyl group, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]-N-methylquinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.ClH/c1-20-18(22)15-10-17(13-8-6-12(11-19)7-9-13)21-16-5-3-2-4-14(15)16;/h2-5,10,12-13H,6-9,11,19H2,1H3,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZSUHDIGQYWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3CCC(CC3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride
Reactant of Route 2
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride
Reactant of Route 3
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride
Reactant of Route 4
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride
Reactant of Route 5
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride
Reactant of Route 6
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride

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